molecular formula C12H14N6 B14174426 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- CAS No. 920317-09-5

3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-

Cat. No.: B14174426
CAS No.: 920317-09-5
M. Wt: 242.28 g/mol
InChI Key: NTOZUWPQXDASFD-UHFFFAOYSA-N
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Description

3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is a heterocyclic compound that features an imidazo ring fused with a purine moiety This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another approach involves the use of catalysts to facilitate the formation of the imidazo ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo ring .

Mechanism of Action

The mechanism of action of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can influence various cellular pathways, including those involved in neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Uniqueness

3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is unique due to its specific structural features, including the fusion of the imidazo ring with a purine moiety and the presence of the pyrrolidinyl group. These structural characteristics confer distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

920317-09-5

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

3-methyl-9-pyrrolidin-1-ylimidazo[1,2-a]purine

InChI

InChI=1S/C12H14N6/c1-16-8-14-9-10(16)15-12-13-4-7-18(12)11(9)17-5-2-3-6-17/h4,7-8H,2-3,5-6H2,1H3

InChI Key

NTOZUWPQXDASFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N3C=CN=C3N=C21)N4CCCC4

Origin of Product

United States

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